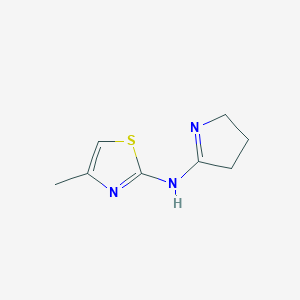
n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine: is a compound that features a pyrrolidine ring and a thiazole ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the thiazole ring contains both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine typically involves the formation of the thiazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methylthiazole with a suitable pyrrolidine derivative can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
Aplicaciones Científicas De Investigación
Chemistry: n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new treatments for various diseases .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine.
Thiazole derivatives: Compounds such as 2,4-disubstituted thiazoles exhibit similar biological activities and chemical properties.
Uniqueness: this compound is unique due to the combination of the pyrrolidine and thiazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H11N3S |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
N-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N3S/c1-6-5-12-8(10-6)11-7-3-2-4-9-7/h5H,2-4H2,1H3,(H,9,10,11) |
Clave InChI |
NEXDQKXCQHMXHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NC2=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
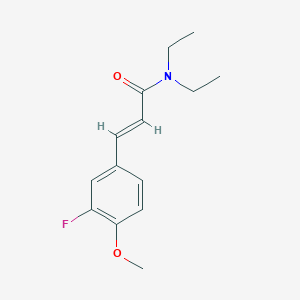
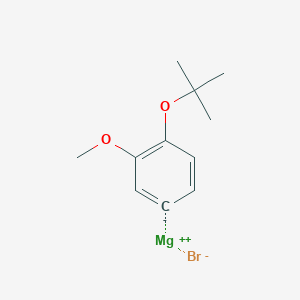
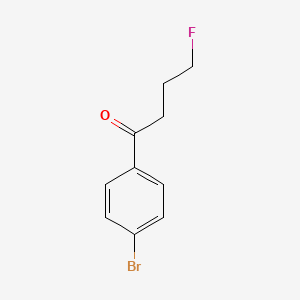
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)



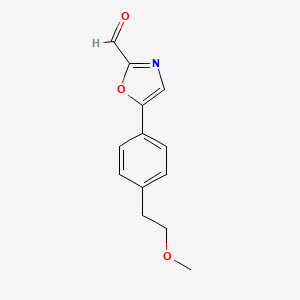

![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
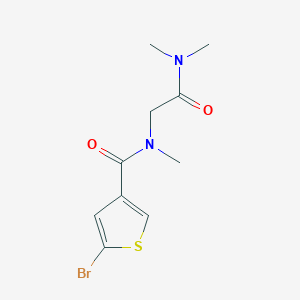
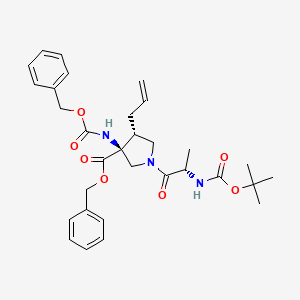
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
